molecular formula C12H12ClN3O4S B2589956 4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide CAS No. 4793-47-9

4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide

Cat. No.: B2589956
CAS No.: 4793-47-9
M. Wt: 329.76
InChI Key: XLMLTTDNKUCGBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide is a useful research compound. Its molecular formula is C12H12ClN3O4S and its molecular weight is 329.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition

A study by Abdoli et al. (2018) on benzamide-4-sulfonamides, which include derivatives of 4-Chloro-2-furfurylamino-5-sulfamoyl-benzamide, revealed their potential as highly effective inhibitors of human carbonic anhydrase isoenzymes, particularly hCA II, VII, and IX. These enzymes are involved in various physiological functions, including pH regulation and CO2 transport, making these compounds promising for therapeutic applications in conditions like glaucoma and edema where carbonic anhydrase activity is implicated (Abdoli et al., 2018).

Anticancer Potential

Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4-naphthoquinone derivatives, exhibiting potent cytotoxic activities against various human cancer cell lines. This research underscores the potential of sulfonamide derivatives, like this compound, in developing new anticancer agents. The compounds showed selective toxicity towards cancer cells while exhibiting low toxicity in normal cells, suggesting a promising avenue for cancer treatment (Ravichandiran et al., 2019).

Antimicrobial Activity

Imramovský et al. (2011) investigated the biological activities of chloro-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, showing their efficacy against various microbial strains. This highlights the potential application of this compound derivatives in developing new antimicrobial agents, especially in an era where antibiotic resistance is a growing concern (Imramovský et al., 2011).

Environmental Applications

Dodd and Huang (2004) explored the transformation of sulfamethoxazole, a sulfonamide, in reactions with chlorine, shedding light on the environmental fate of such compounds in water treatment processes. Understanding these transformation pathways is crucial for assessing the environmental impact and removal efficiency of sulfonamide compounds, including this compound, in wastewater treatment (Dodd & Huang, 2004).

Properties

IUPAC Name

4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O4S/c13-9-5-10(16-6-7-2-1-3-20-7)8(12(14)17)4-11(9)21(15,18)19/h1-5,16H,6H2,(H2,14,17)(H2,15,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMLTTDNKUCGBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)N)S(=O)(=O)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.